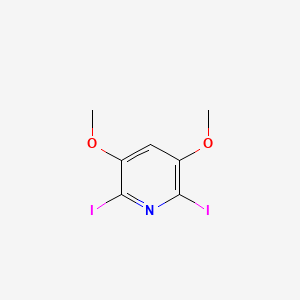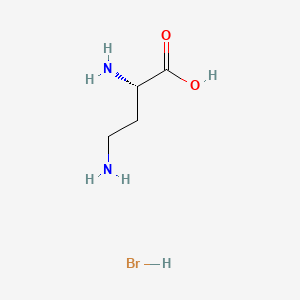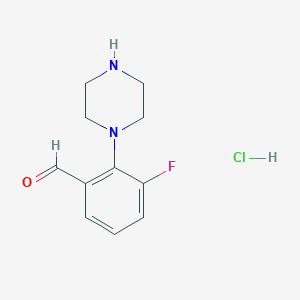![molecular formula C17H17BrN2O2 B1389941 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide CAS No. 1138443-45-4](/img/structure/B1389941.png)
4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide typically involves the following steps:
Amidation: The reaction of the brominated acetyl group with an amine to form the amide bond.
N-alkylation:
These reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloroacetyl)amino]-N-(1-phenylethyl)-benzamide
- 4-[(2-Iodoacetyl)amino]-N-(1-phenylethyl)-benzamide
- 4-[(2-Fluoroacetyl)amino]-N-(1-phenylethyl)-benzamide
Uniqueness
4-[(2-Bromoacetyl)amino]-N-(1-phenylethyl)-benzamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, iodo, and fluoro analogs .
Properties
IUPAC Name |
4-[(2-bromoacetyl)amino]-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-12(13-5-3-2-4-6-13)19-17(22)14-7-9-15(10-8-14)20-16(21)11-18/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHYYVBBGMKHDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-N-[4-(heptyloxy)phenyl]acetamide](/img/structure/B1389865.png)
![sec-Butyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1389866.png)
![2-Bromo-N-[3-(2-ethoxyethoxy)phenyl]acetamide](/img/structure/B1389867.png)
![2-Bromo-N-[2-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389868.png)
![2-Bromo-N-[4-(sec-butoxy)phenyl]acetamide](/img/structure/B1389869.png)
![2-Bromo-N-[3-(2-phenoxyethoxy)phenyl]acetamide](/img/structure/B1389870.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}benzamide](/img/structure/B1389873.png)
![Tert-butyl 2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1389876.png)
![{2-[(4-Methoxyphenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1389877.png)


![Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-](/img/structure/B1389880.png)
